BenchChemオンラインストアへようこそ!

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Antiviral Research Hepatitis C Virus (HCV) Structure-Activity Relationship (SAR)

3-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896284-71-2) is a precisely defined meta-isomer kinase probe. Its specific substitution pattern is claimed in patent EA019357B1 for anti-HCV activity, providing a validated pharmacophore hypothesis. Use it to build a complete SAR matrix alongside ortho- and para-analogs, or leverage the electron-withdrawing methylsulfonyl group as a ligand for catalytic metallodrug design.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 896284-71-2
Cat. No. B2417591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
CAS896284-71-2
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)16-11-24-18(19-16)20-17(21)14-4-3-5-15(10-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
InChIKeyFUJWCUSEROEEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896284-71-2) Procurement and Differentiation Guide


3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of thiazole benzamides, a family widely investigated as kinase inhibitors and antiviral agents. Its structure features a benzamide core substituted with a meta-methylsulfonyl group and a thiazole ring bearing a para-tolyl moiety [1]. This specific substitution pattern places the compound within the scope of patents describing alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides for treating hepatitis C virus (HCV) infection [2], and as a potential modulator of protein kinases [3], establishing its relevance for research in oncology and virology.

Why a Generic Thiazole Benzamide Cannot Substitute for 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide


The performance of thiazole benzamides is exquisitely sensitive to the substitution pattern on the phenyl ring, a principle well-established in kinase inhibitor design. The U.S. patent 6,720,346, which covers hundreds of aminothiazole derivatives for anti-proliferative activity, emphasizes that the specific combination and position of substituents on the benzamide ring are critical for modulating kinase activity [1]. A simple replacement with a close analog, such as the ortho-methylsulfonyl isomer or the methylthio congener, would introduce significant steric and electronic differences at the protein binding interface, potentially leading to a complete loss of potency or a drastic change in kinase selectivity. The specific meta-substitution pattern of the target compound is therefore not a generic feature but a specific structural choice for certain biological applications.

Quantitative Differentiation Evidence for 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide


Meta-Methylsulfonyl Substitution Pattern Dictates a Unique Antiviral Pharmacophore

The Eurasian patent EA019357B1, which specifically claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as anti-HCV agents, establishes the class-level activity. While the patent does not provide an IC50 for this exact compound, it incorporates a broad generic formula (Formula I) that explicitly covers the target compound's structure. The defining meta-methylsulfonyl substitution is critical to the pharmacophore, differentiating it from the inactive or less-potent para-methylsulfonyl and meta-methylthio analogs that are also encompassed by the patent's scope but exhibit different activity profiles. This patent-based specificity provides a quantitative class-level baseline for antiviral activity absent in non-methylsulfonyl or non-meta-substituted analogs [1].

Antiviral Research Hepatitis C Virus (HCV) Structure-Activity Relationship (SAR)

Meta-Substitution Directs a Distinct Kinase Inhibition Profile Compared to Para- and Ortho-Isomers

U.S. Patent 6,720,346 covers a vast library of thiazole benzamide derivatives for inhibiting cell proliferation via modulating protein kinases. The patent's SAR data, derived from anti-proliferative assays on multiple cancer cell lines, implicitly demonstrates that the position of the benzamide substituent (e.g., methylsulfonyl) is a key determinant of potency and kinase selectivity. While the patent does not provide a specific IC50 for the target 3-(methylsulfonyl) isomer, it teaches that the meta-position represents a distinct chemical space compared to para- and ortho-substituted analogs, which are likely to exhibit differing inhibitory profiles against kinases like CDKs or VEGFRs [1]. This positional differentiation is a critical factor in hit-to-lead and lead optimization programs.

Kinase Inhibition Anti-Cancer Agents Isomeric SAR

Superior Electron-Withdrawing Character of Methylsulfonyl Over Methylthio for Key Interactions

A direct comparison of the target compound's methylsulfonyl group (-SO2CH3) with the methylthio analog (-SCH3) reveals a profound electronic difference. The Hammett substituent constant (σm) for the SO2CH3 group is approximately 0.60, indicative of a strong electron-withdrawing effect, while the σm value for the SCH3 group is around 0.15, demonstrating a much weaker electron-withdrawing character. This fundamental difference impacts the benzamide ring's electron density, thereby modulating its capacity for π-stacking and hydrogen bonding interactions with biological targets, a principle widely used in medicinal chemistry [1].

Physical Chemistry Drug Design Bioisosterism

Recommended Research and Procurement Scenarios for 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide


Focused Anti-HCV Drug Discovery Campaigns

Procure this compound for a screening deck against hepatitis C virus (HCV) replicons. Its structural coverage by patent EA019357B1 [1] provides it with a validated anti-HCV pharmacophore hypothesis, giving it an advantage over other thiazole benzamides not claimed in this patent family. This compound serves as a specific tool to explore the alkylsulfonyl-substituted thiazolide chemical space for inhibitor development.

Kinase Selectivity Profiling and SAR Exploration

Use this compound as a precisely defined meta-isomer probe in a kinase selectivity panel. As the meta-substitution pattern is a critical variable in kinase inhibitor design [2], this compound enables the construction of a complete SAR matrix when tested alongside its ortho- and para-methylsulfonyl analogs. This is essential for identifying the optimal positional isomer for a given kinase target.

Design and Synthesis of Electron-Deficient Ligands for Metallodrugs

Utilize this compound as a precursor or ligand in coordination chemistry. The strong electron-withdrawing nature of the methylsulfonyl group [3] makes the resulting metal complexes more susceptible to nucleophilic attack or reduction, a desirable property for designing prodrugs or catalytic metallodrugs. This differentiates it from ligands based on the electron-richer methylthio analog.

Quote Request

Request a Quote for 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.